![molecular formula C24H20N2O2 B2957696 3-[4-(benzyloxy)-3-methylphenyl]-1-phenyl-1H-pyrazole-4-carbaldehyde CAS No. 1234691-92-9](/img/structure/B2957696.png)
3-[4-(benzyloxy)-3-methylphenyl]-1-phenyl-1H-pyrazole-4-carbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[4-(Benzyloxy)-3-methylphenyl]-1-phenyl-1H-pyrazole-4-carbaldehyde is an organic compound known for its role in medicinal chemistry and organic synthesis. This compound is notable for its unique chemical structure, which includes a pyrazole ring substituted with various functional groups. It exhibits significant potential in drug design, offering avenues for scientific exploration.
Mécanisme D'action
Target of Action
It’s structurally similar to monobenzone , which is known to target melanocytes . Melanocytes are cells that produce melanin, the pigment responsible for skin color .
Mode of Action
It’s suggested that it may increase the excretion of melanin from the melanocytes . This effect is erratic and may take one to four months to occur while existing melanin is lost with normal sloughing of the stratum corneum .
Biochemical Pathways
The compound may affect the biochemical pathways involved in melanin production and excretion . It’s also suggested that the compound may cause the destruction of melanocytes, leading to permanent depigmentation .
Pharmacokinetics
Similar compounds like monobenzone are applied topically to the skin , suggesting that this compound may also be absorbed through the skin. The impact on bioavailability would depend on factors such as the concentration of the compound and the duration of application.
Result of Action
The result of the compound’s action could be a depigmenting effect on the skin, due to the increased excretion of melanin and potential destruction of melanocytes . This could lead to a loss of skin color, particularly in hyperpigmented skin areas .
Action Environment
Environmental factors such as sunlight exposure can influence the compound’s action, efficacy, and stability . For instance, exposure to sunlight has been reported to reduce the depigmenting effect of Monobenzone . Therefore, similar effects could be expected for this compound.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-(benzyloxy)-3-methylphenyl]-1-phenyl-1H-pyrazole-4-carbaldehyde typically involves the following steps:
Starting Materials: : Benzyl alcohol, 3-methylphenylhydrazine, phenylacetonitrile, and formylating agents.
Formation of the Intermediate: : A condensation reaction between 3-methylphenylhydrazine and phenylacetonitrile forms the pyrazole ring.
Introduction of the Benzyloxy Group: : The intermediate undergoes O-alkylation with benzyl alcohol under basic conditions.
Formylation: : The final step involves formylation of the pyrazole compound using a suitable reagent like dichloromethyl methyl ether or Vilsmeier-Haack reagent.
Industrial Production Methods
On an industrial scale, the synthesis might be optimized to involve continuous flow reactions, which offer advantages in terms of yield, safety, and scalability. Use of catalysts and automated systems ensures higher efficiency and cost-effectiveness in large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: : The aldehyde group can undergo oxidation to form carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: : The aldehyde can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: : The benzyloxy and phenyl groups can participate in various nucleophilic or electrophilic substitution reactions, modifying the compound's properties for further use.
Common Reagents and Conditions
Oxidation: : Potassium permanganate, chromium trioxide, or PCC.
Reduction: : Sodium borohydride, lithium aluminum hydride.
Substitution: : Typical nucleophiles or electrophiles like halides, amines, and alkylating agents.
Major Products Formed
Oxidation Products: : Carboxylic acids.
Reduction Products: : Alcohols.
Substitution Products: : Various substituted pyrazole derivatives.
Applications De Recherche Scientifique
Chemistry
In chemistry, 3-[4-(benzyloxy)-3-methylphenyl]-1-phenyl-1H-pyrazole-4-carbaldehyde is used as an intermediate in the synthesis of complex organic molecules and materials science research.
Biology
Biologically, this compound shows potential as a ligand in studying protein interactions and enzymatic activities due to its functional groups and binding capabilities.
Medicine
In the medical field, the compound is investigated for its therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities. Its unique structure allows for targeted drug design and development.
Industry
Industrially, it serves as a precursor in the production of pharmaceuticals, agrochemicals, and specialty chemicals.
Comparaison Avec Des Composés Similaires
Compared to other pyrazole derivatives, 3-[4-(benzyloxy)-3-methylphenyl]-1-phenyl-1H-pyrazole-4-carbaldehyde stands out due to its unique substitution pattern and functional group diversity.
Similar Compounds
4-(Benzyloxy)-1-phenylpyrazole-3-carbaldehyde
3-(4-Methoxyphenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde
3-(4-Benzyloxyphenyl)-1-methyl-1H-pyrazole-4-carbaldehyde
These compounds differ in their specific substituents, leading to variations in their chemical behavior and applications.
Propriétés
IUPAC Name |
3-(3-methyl-4-phenylmethoxyphenyl)-1-phenylpyrazole-4-carbaldehyde |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20N2O2/c1-18-14-20(12-13-23(18)28-17-19-8-4-2-5-9-19)24-21(16-27)15-26(25-24)22-10-6-3-7-11-22/h2-16H,17H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVPSQMJWYVNIPH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C2=NN(C=C2C=O)C3=CC=CC=C3)OCC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
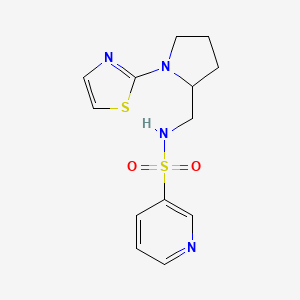
![(4-(7-Chloro-4-methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)(5,6-dihydro-1,4-dioxin-2-yl)methanone](/img/structure/B2957615.png)
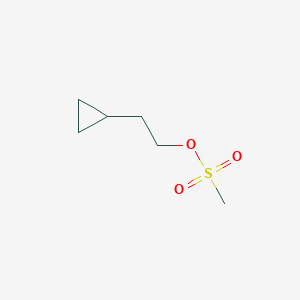
![1-(2-(Benzo[d][1,3]dioxol-5-yl)-2-(4-phenylpiperazin-1-yl)ethyl)-3-(4-chlorophenyl)urea](/img/structure/B2957617.png)
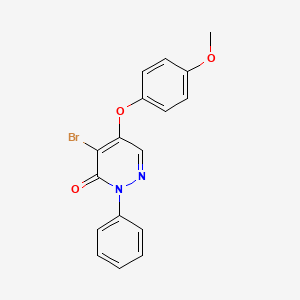
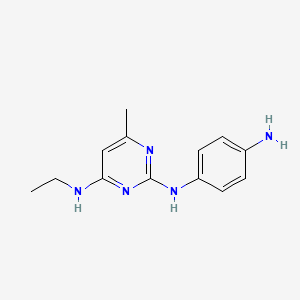
![N-[3,5-bis(trifluoromethyl)phenyl]-2-(4-chlorobenzenesulfonyl)propanamide](/img/structure/B2957624.png)
![N-(3-(imidazo[1,2-a]pyrimidin-2-yl)phenyl)-4-methylbenzenesulfonamide](/img/structure/B2957625.png)
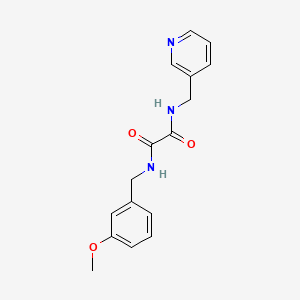
![N'-(2-methoxy-5-methylphenyl)-N-[1-(thiophen-2-yl)propan-2-yl]ethanediamide](/img/structure/B2957629.png)
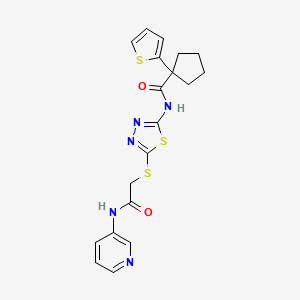
![2-({3-butyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(4H-1,2,4-triazol-3-yl)acetamide](/img/structure/B2957633.png)
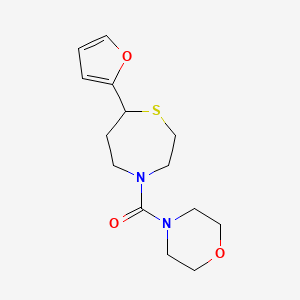
![1-[(2-chlorophenyl)methyl]-3-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-oxopyrrolidin-3-yl]urea](/img/structure/B2957636.png)
